molecular formula C18H19N5OS2 B12201837 (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B12201837
M. Wt: 385.5 g/mol
InChI Key: LHFLXIKOLFMTQJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structural features include:

  • 2-Thioxo group: Contributes to hydrogen bonding and tautomerism, affecting reactivity and biological activity.
  • 5-Benzylidene moiety: The (E)-configuration at the C5 position introduces planarity, critical for π-π stacking with biological targets.
  • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamino substituent: The triazole group provides hydrogen-bonding sites and metabolic stability, often linked to antimicrobial or kinase inhibitory activity .

Properties

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

3-cyclopentyl-4-hydroxy-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H19N5OS2/c24-17-16(26-18(25)23(17)15-3-1-2-4-15)9-20-14-7-5-13(6-8-14)10-22-12-19-11-21-22/h5-9,11-12,15,24H,1-4,10H2

InChI Key

LHFLXIKOLFMTQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the cyclopentyl and triazole groups. Common reagents used in these reactions include cyclopentanone, triazole derivatives, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclopentyl Group at Position 3

  • Likely introduced via cyclopentyl aldehyde in the initial condensation step.

  • The aldehyde’s cyclopentyl moiety becomes the R-group at position 3.

Aminomethylidene Group at Position 5

This substituent involves a Schiff base linkage between the 5-position of the thiazolidin-4-one and a benzaldehyde derivative containing the triazolylmethylphenyl group.

Possible pathway :

  • Synthesis of triazolylmethylphenyl amine :

    • Reaction of 4-aminobenzaldehyde with a triazole reagent (e.g., 1H-1,2,4-triazole) via alkylation or nucleophilic substitution.

  • Condensation with thiazolidin-4-one :

    • The benzaldehyde derivative reacts with the thiazolidin-4-one under acidic conditions (e.g., acetic acid) to form the methylidene bridge.

Key factors :

  • Reactivity : The amino group in the triazolylmethylphenyl moiety facilitates nucleophilic attack during condensation.

  • Stereochemistry : The (5E) configuration suggests a trans arrangement of substituents around the double bond, influenced by reaction conditions (e.g., catalysts, steric effects).

Thioxo Group Formation

The thioxo group at position 2 likely arises from oxidative thiolation or direct incorporation of thioglycolic acid during cyclization.

Relevant methods :

  • Use of thioglycolic acid directly in the condensation step .

  • Alternative routes may involve sulfurization of an oxo group, though this is less common in the literature.

Comparison of Synthetic Methods

Method Key Features Yield Conditions
Route 4/5 Uses PPG as solvent/catalyst; reacts aniline, aldehyde, thioglycolic acid at 110°C~83%High temperature, column chromatography
Route 6 Ultrasound-assisted; uses DSDABCOC catalyst; 82–92% yield82–92%Ultrasound, reflux
Route 7 Room-temperature synthesis with DTPEAC catalystNot specifiedSolvent-free, room temperature
DMAD Reaction Condensation with dimethyl acetylenedicarboxylate (DMAD) in ethanol70–76%Reflux, 20–30 min

Structural and Spectroscopic Analysis

  • NMR Data :

    • ¹H NMR : A singlet at ~δ 3.30 ppm may indicate the methylene group of the thiazolidin-4-one. The triazolylmethylphenyl group would show aromatic protons (δ 6.5–8.0 ppm) and a singlet for the triazole NH.

    • ¹³C NMR : Carbonyl carbons (C=O) typically appear at ~δ 170–180 ppm. The thioxo group would show a sulfur-linked carbon at ~δ 30–40 ppm.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct position of substituents during condensation.

  • Stereochemistry : Control of the (5E) configuration may require specific catalysts or reaction conditions.

  • Purification : Column chromatography or recrystallization is often necessary for thiazolidin-4-ones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The thiazolidinone core is known to interact with multiple biological targets, making it a valuable scaffold in drug design.

Case Study: Anticancer Screening

In a study evaluating the anticancer activity of thiazolidinones, several analogues exhibited remarkable effectiveness against cancer cell lines such as HCT-116 and HepG2. The structure-activity relationship (SAR) indicated that substitutions on the thiazolidinone ring influenced their potency significantly. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against these cancer cell lines .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activities. The incorporation of triazole moieties into the thiazolidinone structure has been associated with improved antibacterial and antifungal properties.

Case Study: Antimicrobial Testing

A series of thiazolidinone derivatives were synthesized and screened for antimicrobial efficacy. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole group was crucial in enhancing the overall antimicrobial effectiveness .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been explored in various research contexts. Compounds similar to (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one have been shown to inhibit inflammatory pathways.

Case Study: In Vivo Models

In vivo studies demonstrated that specific thiazolidinones could significantly reduce inflammation markers in animal models. These findings suggest a promising avenue for developing new anti-inflammatory drugs based on this chemical class .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic applications. Research indicates that these compounds may act through multiple pathways, including modulation of enzyme activity and interaction with cellular receptors.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer Significant cytotoxicity against cancer cell lines; structure influences potency ,
Antimicrobial Potent activity against bacterial strains; enhanced by triazole incorporation
Anti-inflammatory Reduction of inflammation markers in vivo; potential for new drug development

Mechanism of Action

The mechanism of action of (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The table below compares substituents and properties of the target compound with structurally related analogs:

Compound Name Substituent at C3 Substituent at C5 (Benzylidene) Stereochemistry Biological Activity (MIC50, if available) Reference
Target Compound Cyclopentyl 4-(Triazolylmethyl)phenylamino E Not reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Z Antifungal (MIC50: 12.5–25 µg/mL)
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one Diethylaminoethyl 4-Methylbenzylidene E Antibacterial (MIC50: 8–16 µg/mL)
(5E)-3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one 3-Chlorophenyl 2-Methoxybenzylidene E Kinase inhibition (IC50: 0.8 µM)
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-one Analogs Varied (e.g., aryl) Varied benzylidene Z Anticancer (IC50: 5–20 µM)
Key Observations:
  • The triazole-linked benzylidene group distinguishes it from analogs with simple methyl or methoxy substituents, offering improved metabolic resistance and target specificity .
  • Stereochemistry : The (E)-configuration at C5 ensures planarity, which is critical for interactions with flat binding pockets (e.g., kinase ATP sites), whereas (Z)-isomers may exhibit reduced activity .

Biological Activity

(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a thioxo group and a cyclopentyl substituent. Its molecular formula is C_{18}H_{19N_3OS with a molecular weight of approximately 341.43 g/mol.

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Enzyme Inhibition : The thiazolidinone scaffold is known for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Studies have shown that similar compounds can exhibit competitive and non-competitive inhibition patterns against tyrosinase, affecting melanin synthesis in melanocytes .
  • Antioxidant Activity : Compounds in this class often demonstrate significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress markers, contributing to their protective effects against cellular damage .

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, suggesting that modifications in the structure can enhance efficacy .

Anticancer Potential

Thiazolidinone derivatives have been evaluated for anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been documented, particularly through the modulation of signaling pathways involved in cell survival and proliferation .

Antidiabetic Effects

Some studies suggest that thiazolidinones may improve insulin sensitivity and glucose uptake in muscle cells. This effect is attributed to their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose metabolism .

Case Study 1: Tyrosinase Inhibition

In vitro studies demonstrated that (5E)-3-cyclopentyl-2-thioxo derivatives significantly inhibited tyrosinase activity compared to standard inhibitors like kojic acid. The IC50 values for these compounds ranged from 1.03 µM to 5.21 µM, indicating potent inhibitory effects .

Case Study 2: Antioxidant Activity

A comparative analysis of various thiazolidinones showed that the compound reduced reactive oxygen species (ROS) levels significantly in cellular models. This reduction was linked to a decrease in oxidative stress markers, supporting its potential use as an antioxidant agent .

Data Tables

Activity IC50 Value Reference
Tyrosinase Inhibition1.03 - 5.21 µM
Antioxidant ActivitySignificant reduction in ROS
Antimicrobial ActivityEffective against multiple strains

Q & A

Q. Optimization Tips :

  • Solvent choice : Ethanol improves solubility of aromatic aldehydes, while DMF enhances cyclization efficiency.
  • Catalysis : Ammonium acetate (0.5–1.0 eq) accelerates Schiff base formation .
  • Reaction time : Extended reflux (4–6 hours) increases yield but risks side reactions (e.g., oxidation of the thioxo group) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Reference
Schiff Base4-(Triazolyl)benzaldehyde + thiosemicarbazide, AcOH, 70°C, 3h65–75%
CyclizationChloroacetic acid, NaOAc, DMF, 80°C, 4h70–80%

Advanced: How can computational methods predict the bioactivity of this compound, and which molecular descriptors are most relevant?

Answer:
Density Functional Theory (DFT) and molecular docking are key for predicting bioactivity:

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gap, dipole moment) to assess reactivity. For this compound, the thioxo group and triazole ring contribute to electron-deficient regions, enhancing binding to enzymatic targets like kinases .

Docking Studies : Use software (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., antimicrobial enzymes). The benzylidene-triazole moiety shows high affinity for bacterial DNA gyrase active sites .

Q. Critical Descriptors :

  • LogP : Predicts membrane permeability (optimal range: 2–4).
  • Polar Surface Area (PSA) : Correlates with solubility; values <100 Ų favor oral bioavailability.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for target engagement .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key features should be analyzed?

Answer:
Key Techniques :

IR Spectroscopy :

  • ν(C=O) : 1680–1720 cm⁻¹ (thiazolidinone carbonyl).
  • ν(C=S) : 1220–1280 cm⁻¹ (thioxo group) .

¹H NMR :

  • δ 7.2–8.1 ppm : Aromatic protons from the benzylidene and triazole groups.
  • δ 3.5–4.5 ppm : Cyclopentyl CH₂ and NH signals.

¹³C NMR :

  • δ 175–185 ppm : Carbonyl (C=O) and thiocarbonyl (C=S) carbons .

Validation : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities in stereochemistry .

Advanced: How can conflicting reports on antimicrobial activity among similar thiazolidinones be resolved?

Answer:
Contradictions often arise from:

Substituent Effects : Minor changes (e.g., halogen vs. methyl groups) alter lipophilicity and target binding. For example, 4-chloro analogs show higher Gram-negative activity than methoxy derivatives .

Assay Conditions : Variations in bacterial strain (ATCC vs. clinical isolates), inoculum size, or media (Mueller-Hinton vs. LB agar) impact MIC values.

Q. Resolution Strategies :

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution assays.
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with bioactivity .

Q. Table 2: Antimicrobial Activity Trends

Substituent (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
-Cl (4-position)8.032.0
-OCH₃ (4-position)16.0>64.0
-NO₂ (3-position)4.016.0

Basic: What purification methods are effective for this compound, and how does solvent choice influence recrystallization?

Answer:
Purification Workflow :

Crude Product : Wash with cold ethanol or hexane to remove unreacted starting materials.

Recrystallization : Use solvent pairs (e.g., DMF/ethanol 1:3) for high-purity crystals. Polar solvents (ethanol, acetic acid) improve crystal lattice formation .

Q. Solvent Impact :

  • Ethanol : Yields needle-like crystals with >95% purity but may require slow cooling.
  • DMF/Acetic Acid : Enhances solubility of aromatic intermediates, reducing co-precipitation of byproducts .

Advanced: How does the 1,2,4-triazole moiety affect pharmacokinetic properties, and what assays evaluate metabolic stability?

Answer:
Triazole Contributions :

  • Metabolic Stability : The triazole ring resists oxidative degradation in liver microsomes, prolonging half-life.
  • CYP450 Inhibition : Assess using human liver microsomes + NADPH; monitor metabolite formation via LC-MS .

Q. Assays :

Plasma Stability : Incubate compound in plasma (37°C, 24h); quantify remaining parent compound via HPLC.

Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption.

Q. Data Interpretation :

  • High Clearance : If hepatic extraction ratio >0.7, consider prodrug strategies.
  • Low Bioavailability : Optimize formulation (e.g., nanoparticles) if Papp <1×10⁻⁶ cm/s .

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